Delapril-d3 (hydrochloride)

Catalog No.
S12902557
CAS No.
M.F
C26H33ClN2O5
M. Wt
492.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delapril-d3 (hydrochloride)

Product Name

Delapril-d3 (hydrochloride)

IUPAC Name

2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride

Molecular Formula

C26H33ClN2O5

Molecular Weight

492.0 g/mol

InChI

InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D;

InChI Key

FDJCVHVKXFIEPJ-HRNDQYIMSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl

Isomeric SMILES

[2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl

Delapril-d3 (hydrochloride) is a highly specific, deuterium-labeled stable isotope internal standard (SIL-IS) of the angiotensin-converting enzyme (ACE) inhibitor delapril. Supplied as the hydrochloride salt to exactly match the active pharmaceutical ingredient (API) used in clinical formulations, it features a +3 Da mass shift . This mass shift is critical for resolving the internal standard from the endogenous or dosed analyte in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its primary procurement utility lies in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence testing, where it serves as the ultimate benchmark to normalize extraction recovery and correct for matrix-induced ion suppression that standard analytical methods cannot resolve [1].

Research Fit

Primary use
SIL internal standard for Delapril LC-MS/MS quantification
Key attribute
Co-eluting IS with definitive +3 Da mass shift
Label stability
Tri-deuterated at metabolically robust C-D positions

Substituting Delapril-d3 with structural analog internal standards (such as enalapril, fesoterodine, or desipramine) introduces significant analytical risk in LC-MS/MS quantification [1]. Because analog standards possess different physicochemical properties, they do not co-elute perfectly with delapril. This chromatographic separation means the analyte and the analog IS experience different matrix environments at the electrospray ionization (ESI) source, leading to uncorrected ion suppression or enhancement [2]. Furthermore, analog standards partition differently during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), failing to accurately compensate for sample-to-sample recovery variations and ultimately degrading assay precision near the lower limit of quantification (LLOQ) [3].

Substitution Risk

  • ! Unlabeled Delapril lacks mass discrimination and cannot function as an IS in MS-based assays.
  • ! Non-isotopic IS (e.g., fesoterodine) differs in structure, retention, and ionization, introducing matrix-effect mismatch.
  • ! Other deuterated ACEI standards exhibit different chromatographic behavior and may not co-elute with Delapril.

ESI-Source Matrix Effect Correction via Exact Co-elution

In LC-MS/MS workflows, structural analog internal standards often elute 0.1 to 0.5 minutes apart from the target analyte, exposing them to different matrix components during electrospray ionization. Delapril-d3 (hydrochloride) co-elutes identically with unlabeled delapril, ensuring that both molecules experience the exact same ion suppression or enhancement. Class-level data for SIL-IS versus analog IS demonstrates that matched deuterated standards reduce uncorrected matrix effects from up to 40% variance down to near-zero relative residual error [1].

Evidence DimensionUncorrected Matrix Variance (Ion Suppression Error)
Target Compound DataDelapril-d3: <2% variance (identical co-elution)
Comparator Or BaselineAnalog IS (e.g., Fesoterodine): 15-40% variance (differential elution)
Quantified DifferenceUp to 38% reduction in matrix-induced quantification error
ConditionsLC-MS/MS with Electrospray Ionization (ESI) in biological matrices

Eliminates quantitative bias caused by plasma or urine matrix components, ensuring regulatory compliance in bioanalytical method validation.

Mass Shift vs. Unlabeled
Head-to-head
Δm/z = +3.0 (precursor m/z 456.1 vs. 453.1)
Enables unambiguous MS discrimination without isotopic cross-talk.
Meets ≥3 Da threshold for reliable SIL-IS use.

Extraction Recovery Normalization in Sample Preparation

Sample preparation for delapril often involves liquid-liquid extraction (LLE) using solvents like methyl-t-butyl ether. Analog internal standards exhibit different partition coefficients (LogP), meaning their recovery rates fluctuate independently of the target analyte. Delapril-d3 hydrochloride possesses the exact same physicochemical properties and salt-form solubility as the target API, ensuring that any physical losses during extraction are perfectly mirrored and mathematically canceled out during peak area ratio calculations [1].

Evidence DimensionExtraction Recovery Correlation
Target Compound DataDelapril-d3 HCl: 1:1 correlation with analyte recovery
Comparator Or BaselineAnalog IS: Divergent recovery rates leading to >10% quantitative error
Quantified DifferenceProvides perfect mathematical cancellation of sample prep losses
ConditionsLiquid-liquid extraction (LLE) from human plasma

Prevents sample preparation losses from skewing final concentration data, which is critical for high-throughput clinical sample analysis.

Isotopic Purity
Cross-study comparable
≥98% (≤2% unlabeled Delapril carry-over)
Minimizes IS-borne analyte interference at LLOQ.
Purity by HPLC-UV and LC-MS; supports BMV review.

Assay Precision and LLOQ Reproducibility

The use of a matched stable isotope standard directly impacts the coefficient of variation (CV%) of the assay, particularly at the lower limit of quantification (LLOQ). Methods utilizing analog internal standards for ACE inhibitors frequently report inter-day precision CVs of 10-15% at the LLOQ. By utilizing Delapril-d3, laboratories can typically drive this variance down to <5%, satisfying strict FDA and EMA bioanalytical validation criteria for pharmacokinetic studies [1].

Evidence DimensionInter-day Precision (CV%) at LLOQ
Target Compound DataSIL-IS (Delapril-d3): <5% CV
Comparator Or BaselineStructural Analog IS: 10-15% CV
Quantified Difference3-fold improvement in assay precision at trace levels
ConditionsRepeated inter-day LC-MS/MS quantification near the LLOQ

Enables reliable quantification at trace levels, reducing the rate of sample reanalysis and batch failures in clinical labs.

Chromatographic Co-elution
Class-level inference
Expected ΔRT < 0.05 min (C-D labeling)
Ensures matched ion-suppression microenvironment.
Class-level: deuterated SIL-IS typically reduces matrix factor variability vs. structural-analog IS.

API-Matched Hydrochloride Salt Form Compatibility

Delapril is commercially formulated and analyzed as a hydrochloride salt. Procuring Delapril-d3 as the matched hydrochloride salt, rather than a free base, ensures identical dissolution kinetics and stability in standard aqueous-organic mobile phases (e.g., methanol/ammonium acetate buffers). The free base form is prone to lower aqueous solubility and potential degradation during prolonged autosampler queuing, whereas the hydrochloride salt maintains bench-top and autosampler stability for over 24 hours [1].

Evidence DimensionAqueous/Buffer Solubility and Autosampler Stability
Target Compound DataDelapril-d3 hydrochloride: Matched API solubility, >24h stability
Comparator Or BaselineDelapril free base: Lower aqueous solubility, higher precipitation risk
Quantified DifferenceEliminates solubility mismatches during stock solution preparation
ConditionsPreparation in methanol/ammonium acetate mobile phase at 5°C

Ensures seamless integration into existing validated chromatographic methods without requiring solvent modifications or risking autosampler precipitation.

Deuterium Stability
Class-level inference
3 × C-D bonds; H/D exchange t½ > months (pH 5–8)
Preserves IS mass-shift integrity during bioanalysis.
Stable at -20°C for 3 years; no O-D/N-D exchange liability.
IS Selection Strategy
Cross-study comparable
Delapril-d3: 0 mismatch dimensions vs. fesoterodine: ≥2
Eliminates IS-related matrix-effect re-validation needs.
Simplifies regulatory IS variability review.

Clinical Pharmacokinetic (PK) and Bioequivalence Studies

Due to its ability to drive inter-day precision below 5% at the LLOQ, Delapril-d3 (hydrochloride) is the mandatory internal standard for regulatory-compliant PK and bioequivalence testing of delapril formulations. It ensures that trace-level elimination phase data is not skewed by matrix effects [1].

High-Throughput Therapeutic Drug Monitoring (TDM)

In clinical laboratories processing high volumes of patient plasma or urine, sample preparation recovery rates can fluctuate. The exact 1:1 extraction partitioning of Delapril-d3 compensates mathematically for these physical losses during LLE or SPE, preventing false readouts in TDM workflows [2].

LC-MS/MS Method Development and Validation

When developing new multiplexed ACE inhibitor panels, utilizing the hydrochloride salt form of Delapril-d3 ensures identical solubility and autosampler stability to the target API, eliminating the need to engineer separate solvent systems for the internal standard [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Delapril PK bioanalysis in human plasma research matrices
SIL-IS with ≥3 Da mass shift and chromatographic co-elution
Matrix-effect correction across plasma lots; LLOQ accuracy assessment
Simultaneous quantification of prodrug & active diacid metabolites in PK models
Structurally identical IS for parent; surrogate IS compatibility for metabolites
Consistent extraction recovery across analytes with varying polarity
Stability-indicating QC assays for Delapril/Manidipine FDC tablets
Co-eluting deuterated IS for LC-based method accuracy
Method accuracy and degradation product resolution
Multi-matrix tissue distribution studies in preclinical models
Physicochemical identity ensuring cross-tissue IS recovery
IS recovery uniformity in tissue homogenates

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

491.2266301 g/mol

Monoisotopic Mass

491.2266301 g/mol

Heavy Atom Count

34

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